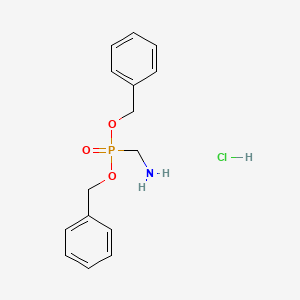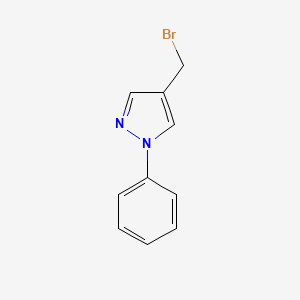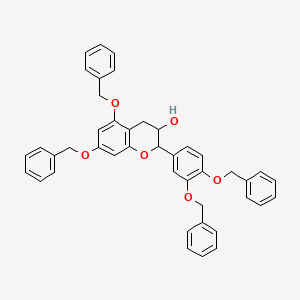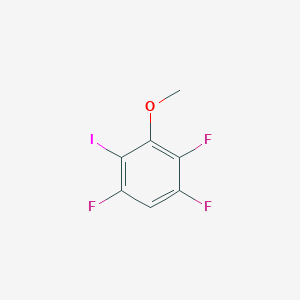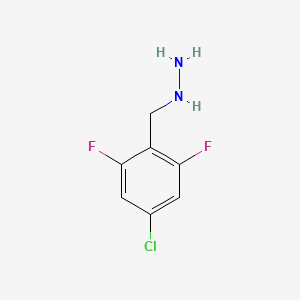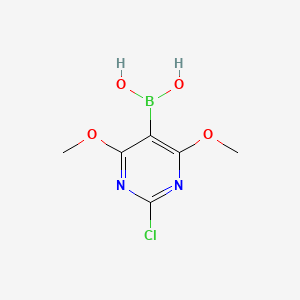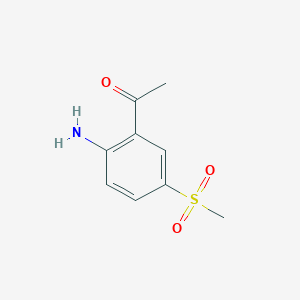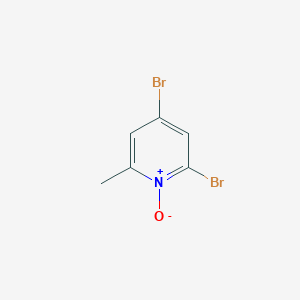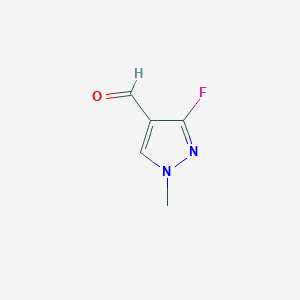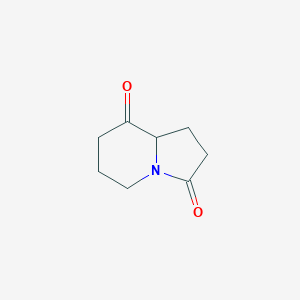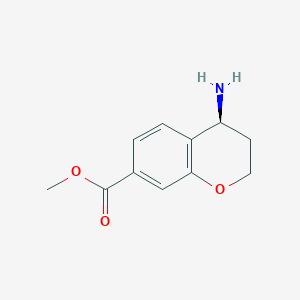
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of chromane derivatives Chromane derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(s)-4-aminochromane-7-carboxylatehydrochloride typically involves the following steps:
Formation of the Chromane Ring: The chromane ring is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone under acidic or basic conditions.
Esterification: The carboxylate group is introduced through esterification reactions involving carboxylic acids or their derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics to develop new drugs.
Mecanismo De Acción
The mechanism of action of Methyl(s)-4-aminochromane-7-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to alter signal transduction processes.
Affect Gene Expression: Influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminochromane Derivatives: Compounds with similar structures but different substituents at the 4-position.
Chromane Carboxylates: Compounds with carboxylate groups at different positions on the chromane ring.
Chromane Hydrochlorides: Compounds with hydrochloride salts of various chromane derivatives.
Uniqueness
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl (4S)-4-amino-3,4-dihydro-2H-chromene-7-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6,9H,4-5,12H2,1H3/t9-/m0/s1 |
Clave InChI |
MYTMBSZOIXTIDU-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)C1=CC2=C(C=C1)[C@H](CCO2)N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(CCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
